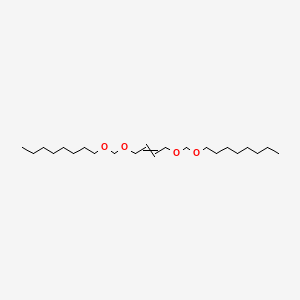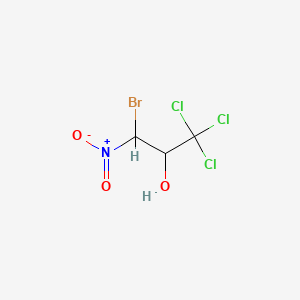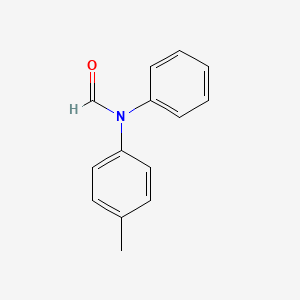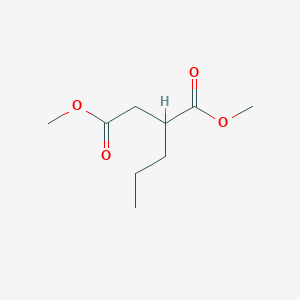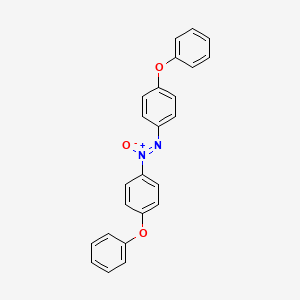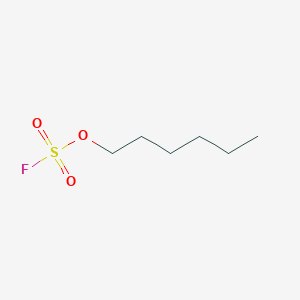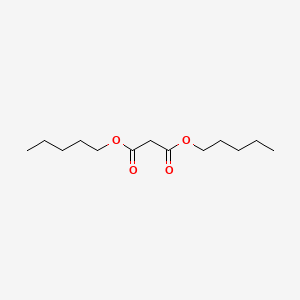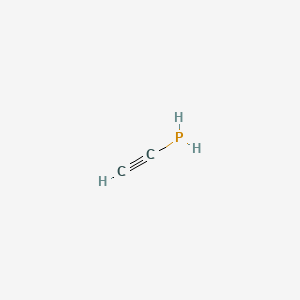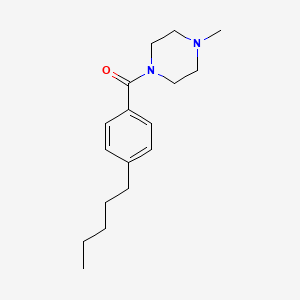
(4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a methyl group at the 4-position and a phenyl ring substituted with a pentyl group at the 4-position, connected through a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone typically involves the reaction of 4-methylpiperazine with 4-pentylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or piperazine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methylpiperazin-1-yl)(4-butylphenyl)methanone
- (4-Methylpiperazin-1-yl)(4-hexylphenyl)methanone
- (4-Methylpiperazin-1-yl)(4-propylphenyl)methanone
Uniqueness
(4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The pentyl group on the phenyl ring provides a balance between hydrophobicity and steric effects, making it suitable for various applications compared to its shorter or longer alkyl chain analogs.
Eigenschaften
CAS-Nummer |
6633-75-6 |
|---|---|
Molekularformel |
C17H26N2O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(4-methylpiperazin-1-yl)-(4-pentylphenyl)methanone |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-6-15-7-9-16(10-8-15)17(20)19-13-11-18(2)12-14-19/h7-10H,3-6,11-14H2,1-2H3 |
InChI-Schlüssel |
ARNAZAJDNPROKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


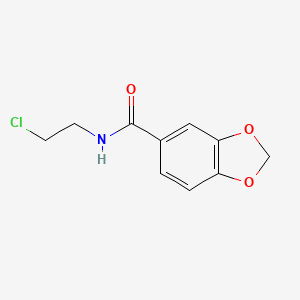
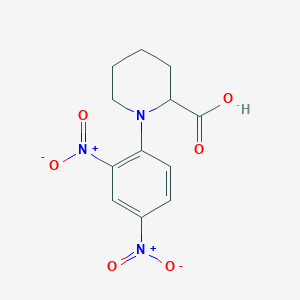
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
